N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclohexanecarboxamide
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Overview
Description
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the aziridine intermediate. The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions. The cyclopropylmethyl group is then introduced via a nucleophilic substitution reaction.
The final step involves the coupling of the aziridine intermediate with 4-hydroxyphenylcyclohexanecarboxamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxirane derivative.
Reduction: The compound can be reduced to open the aziridine ring, forming a secondary amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The aziridine ring is known to be highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and DNA. This reactivity can lead to the inhibition of enzymatic activity or the disruption of DNA replication, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)benzamide: Similar structure but with a benzamide moiety instead of a cyclohexanecarboxamide group.
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)acetamide: Contains an acetamide group instead of a cyclohexanecarboxamide group.
Uniqueness
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclohexanecarboxamide is unique due to its combination of an aziridine ring and a cyclohexanecarboxamide moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-20(16-4-2-1-3-5-16)21-17-8-10-19(11-9-17)24-14-18-13-22(18)12-15-6-7-15/h8-11,15-16,18H,1-7,12-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRQFEQVLJAKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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